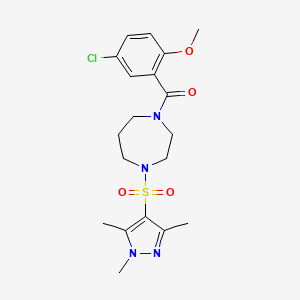
(5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C19H25ClN4O4S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a sulfonamide-based hybrid compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- 5-chloro-2-methoxyphenyl : This moiety contributes to the compound's hydrophobic characteristics and may influence its interaction with biological targets.
- 1,3,5-trimethyl-1H-pyrazol-4-yl : This part of the molecule is known for its role in modulating various biological activities, particularly in relation to enzyme inhibition.
- 1,4-diazepan-1-yl : A structural feature that may enhance the compound's pharmacokinetic properties.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| 5-chloro-2-methoxyphenyl | Aromatic ring with chlorine and methoxy groups |
| 1,3,5-trimethyl-1H-pyrazol-4-yl | Pyrazole ring that may affect biological interactions |
| 1,4-diazepan-1-yl | Seven-membered nitrogen-containing ring |
Research indicates that compounds similar to this hybrid often exhibit a range of biological activities through several mechanisms:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of various enzymes, including carbonic anhydrase and certain proteases.
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The presence of the pyrazole ring may enhance this activity by interacting with bacterial enzymes.
- Cytotoxicity : Some studies have shown that similar compounds can induce apoptosis in cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of sulfonamide-based compounds against common pathogens. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent .
Table 2: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry Applications
This compound is primarily investigated for its pharmacological properties, particularly as a therapeutic agent in several disorders:
A. Metabolic Syndrome Treatment
Research indicates that compounds similar to (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can inhibit enzymes associated with metabolic syndrome. Specifically, they target 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in cortisol metabolism. Inhibition of this enzyme can ameliorate conditions such as:
- Type 2 Diabetes
- Obesity
- Hypertension
These conditions are often interconnected and contribute to cardiovascular diseases. The ability of such compounds to modulate metabolic pathways makes them valuable in developing treatments for metabolic syndrome .
B. Central Nervous System Disorders
The compound's structure suggests potential neuropharmacological effects. It may be useful in addressing:
- Cognitive Impairment
- Alzheimer's Disease
Research has shown that similar compounds exhibit neuroprotective properties and can improve cognitive functions by modulating neurotransmitter systems . The inhibition of specific pathways involved in neurodegeneration presents a promising avenue for therapeutic intervention.
Mechanistic Insights
The mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting specific enzymes related to cortisol metabolism.
- Receptor Modulation : Potential interaction with neurotransmitter receptors which could enhance cognitive function and neuroprotection.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound and its analogs:
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O4S/c1-13-18(14(2)22(3)21-13)29(26,27)24-9-5-8-23(10-11-24)19(25)16-12-15(20)6-7-17(16)28-4/h6-7,12H,5,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYQHREJPEDNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













